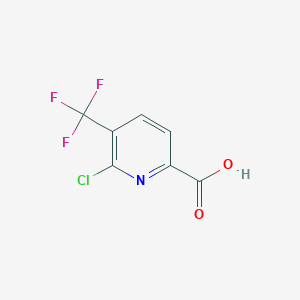

6-Chloro-5-(trifluoromethyl)picolinic acid

Vue d'ensemble

Description

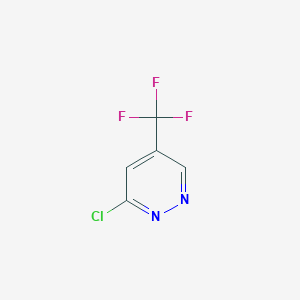

6-Chloro-5-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 . It has a molecular weight of 225.55 . The IUPAC name for this compound is 6-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) . This indicates that the molecule consists of a pyridine ring with a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and a trifluoromethyl group at the 5-position .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the search results.

Applications De Recherche Scientifique

Antioxidant Activity and Analytical Methods

6-Chloro-5-(trifluoromethyl)picolinic acid has been implicated in studies focusing on antioxidant activity, which is critical across various scientific domains, including food engineering, medicine, and pharmacy. The importance of antioxidants is well-documented, and analytical methods to determine antioxidant activity are crucial for understanding the implications of such compounds. Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are based on chemical reactions assessing kinetics or equilibrium states, primarily through spectrophotometry. These methods monitor characteristic color changes or solution discolorations at specific wavelengths, essential for analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical biosensor-based methods, complementing chemical assays, further elucidate the mechanisms and kinetics of processes involving antioxidants like this compound (Munteanu & Apetrei, 2021).

Environmental and Lifestyle Implications

Research has explored the environmental and lifestyle implications of compounds related to this compound, such as chromium picolinate. These compounds, used in dietary supplements, have shown potential effects on male fertility, influenced by oxidative stress mechanisms. Such studies highlight the delicate balance between the beneficial and adverse effects of chemical compounds on health, necessitating comprehensive studies to delineate safe usage guidelines. The impact of chromium compounds, including the environmental pollution aspect and its effects on male reproductive health, illustrates the broader implications of chemical compounds on biological systems and environmental health (Pereira et al., 2021).

Role in Organic Synthesis and Pharmaceutical Applications

This compound and related compounds play a significant role in organic synthesis, contributing to the construction of carbo- and heterocyclic compounds, including natural products. Control over the regiochemistry of radical cyclizations, influenced by factors such as reaction temperature and radical precursor conformations, is crucial for synthesizing therapeutically important materials. These synthesis pathways underscore the importance of understanding the chemical behavior of compounds like this compound in developing pharmaceuticals and other biologically active materials (Ishibashi & Tamura, 2004).

Environmental Remediation Technologies

In the field of environmental science, research into electrokinetic remediation technologies has considered the interaction of chelating agents, potentially including compounds like this compound, with soil contaminants. Enhancing the effectiveness of remediation technologies through solubilizing agents or integrating electrokinetics with other methods underscores the compound's relevance in addressing environmental pollution and soil decontamination (Gomes et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Picolinic acid, a related compound, is known to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to its targets, potentially ZFPs, in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction can lead to changes in the activity of the target proteins and influence the cellular processes they are involved in.

Biochemical Pathways

Given the known action of picolinic acid on zfps, it can be inferred that the compound may affect pathways involving these proteins . The downstream effects would depend on the specific roles of the targeted ZFPs in cellular processes.

Result of Action

The molecular and cellular effects of 6-Chloro-5-(trifluoromethyl)picolinic acid’s action would depend on the specific targets it interacts with and the changes it induces in these targets. Given its potential interaction with ZFPs, the compound may influence processes such as viral replication and cellular homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions could affect its stability. Other factors, such as pH and the presence of other molecules, could also influence its action and efficacy.

Propriétés

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQPJHRYVXXZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743795 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855915-21-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)